molecular formula C11H7BrN2 B8366453 [1-(3-Bromophenyl)ethylidene]propanedinitrile

[1-(3-Bromophenyl)ethylidene]propanedinitrile

Cat. No. B8366453
M. Wt: 247.09 g/mol
InChI Key: RADZCOPSYBGPDF-UHFFFAOYSA-N
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Description

[1-(3-Bromophenyl)ethylidene]propanedinitrile is a useful research compound. Its molecular formula is C11H7BrN2 and its molecular weight is 247.09 g/mol. The purity is usually 95%.
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properties

Molecular Formula

C11H7BrN2

Molecular Weight

247.09 g/mol

IUPAC Name

2-[1-(3-bromophenyl)ethylidene]propanedinitrile

InChI

InChI=1S/C11H7BrN2/c1-8(10(6-13)7-14)9-3-2-4-11(12)5-9/h2-5H,1H3

InChI Key

RADZCOPSYBGPDF-UHFFFAOYSA-N

Canonical SMILES

CC(=C(C#N)C#N)C1=CC(=CC=C1)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred solution of acetic acid (30 mL) at RT was added hexamethyldisilazane (13.09 mL, 62.8 mmol) dropwise over 10 min, maintaining temperature below 40° C. The resulting solution was then added dropwise to a solution of 1-(3-bromophenyl)ethanone (6.68 mL, 50.2 mmol) and malononitrile (6.33 mL, 100 mmol) in acetic acid (30 mL) and the mixture heated to 70° C. under nitrogen overnight. The reaction mixture cooled to RT and partitioned between water and toluene (ca. 150 mL each). The aqueous layer was separated and re-extracted with toluene (ca. 100 mL). The combined organic layer was dried over MgSO4 and solvent removed in vacuo, to afford the title compound (12.7 g) which was carried over to next step without further purification. LCMS (A) m/z: 247/249 [M+1]+, Rt 1.18 min (acidic).
Quantity
6.68 mL
Type
reactant
Reaction Step One
Quantity
6.33 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
13.09 mL
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Two

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